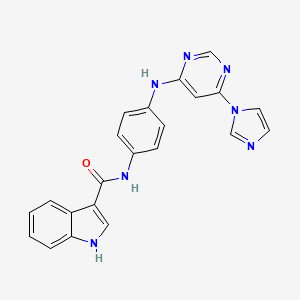

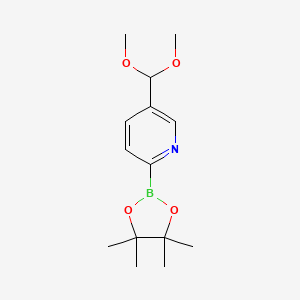

2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, commonly known as DTTB, is a chemical compound that has shown potential for use in scientific research.

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

One notable aspect of research involving similar compounds to 2,4-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is the focus on their synthesis and structural elucidation. For example, Sharma et al. (2016) synthesized a related compound and established its structure through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, showcasing the importance of detailed structural analysis in understanding the physical and chemical properties of such molecules (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Generation of Structurally Diverse Libraries

Research by Roman (2013) highlights the versatility of compounds with structural similarities to this compound in generating structurally diverse libraries. By using a ketonic Mannich base derived from 2-acetylthiophene as a starting material, a wide array of compounds was synthesized, demonstrating the potential for chemical diversity and the discovery of new molecules with various applications (Roman, 2013).

Bioactivity and Potential Applications

Although the direct bioactivity of this compound is not mentioned in the available literature, studies on related compounds provide insight into potential applications. For instance, Agnimonhan et al. (2012) synthesized and characterized thiobenzamides and derivatives, assessing their trypanocidal activity and toxicity. Such studies indicate the ongoing interest in evaluating the biological activities of benzamide derivatives, which may extend to compounds like this compound (Agnimonhan, Ahoussi, Kpoviéssi, Gbaguidi, Kapanda Nankwa, Bero, Hannaert, Quetin-Leclercq, Moudachirou, Poupaert, & Accrombessi, 2012).

Mecanismo De Acción

Target of Action

Molecular docking studies suggest that it could potentially inhibit dihydrofolate reductase (dhfr) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

Based on its potential interaction with dhfr, it can be hypothesized that it binds to the active site of the enzyme, inhibiting its function . This inhibition could disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication and cell division.

Biochemical Pathways

The compound’s potential inhibition of DHFR would primarily affect the folate pathway. This pathway is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound could disrupt this process, leading to a decrease in nucleotide synthesis and, consequently, DNA replication and cell division .

Result of Action

The potential inhibition of DHFR by this compound could lead to a decrease in cell growth and division due to the disruption of nucleotide synthesis. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .

Propiedades

IUPAC Name |

2,4-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2OS/c1-19(2)14(10-5-6-21-9-10)8-18-15(20)12-4-3-11(16)7-13(12)17/h3-7,9,14H,8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDDKOIMRIFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)

![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)